molecular formula C13H16ClN3O B7571819 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol

Cat. No.: B7571819
M. Wt: 265.74 g/mol
InChI Key: BCZNSPKTUXBITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is a potential therapeutic agent for the treatment of obesity, diabetes, and other metabolic disorders.

Mechanism of Action

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol acts as a selective agonist of the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP. This results in the activation of protein kinase A, which stimulates lipolysis and thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, reduced body weight, and anti-inflammatory and anti-atherogenic effects. It has also been found to reduce hepatic glucose production and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol is its selectivity for the β3-adrenergic receptor, which minimizes potential off-target effects. Moreover, it has been extensively studied in animal models, which provides a wealth of data on its pharmacological effects. However, its poor solubility and stability limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research on 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists. Another area of focus is the investigation of the underlying molecular mechanisms of its pharmacological effects. Moreover, the potential therapeutic applications of this compound in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, are also being explored.

Synthesis Methods

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol can be synthesized through a multistep process involving the reaction of 2-chloro-1-(2-chlorophenyl)ethanone with 2-aminoethyl-1H-pyrazole, followed by reduction with sodium borohydride and subsequent alkylation with 2-(tert-butoxycarbonylamino)ethanol. The final product is obtained after deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.

Scientific Research Applications

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. It has been shown to improve insulin sensitivity, increase energy expenditure, and reduce body weight in animal models. Moreover, it has been found to have anti-inflammatory and anti-atherogenic effects.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-12-5-2-1-4-11(12)13(18)10-15-7-9-17-8-3-6-16-17/h1-6,8,13,15,18H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZNSPKTUXBITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CNCCN2C=CC=N2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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